7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride

PLK4 kinase inhibition spirocyclic scaffold ADME optimization

7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride is the preferred 7'-bromo isomer for SAR exploration. The cyclopropane-linked spirocycle delivers superior ADME/PK over alkene-based indolines, while the ortho‑nitrogen halogen placement gives a unique steric/electronic profile for Suzuki or Buchwald‑Hartwig couplings. The hydrochloride salt ensures accurate weighing, low hygroscopicity, and straightforward dissolution, making it directly suitable for parallel synthesis and biochemical assay development without reformulation.

Molecular Formula C10H11BrClN
Molecular Weight 260.56
CAS No. 2197055-67-5
Cat. No. B2572518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride
CAS2197055-67-5
Molecular FormulaC10H11BrClN
Molecular Weight260.56
Structural Identifiers
SMILESC1CC12CNC3=C2C=CC=C3Br.Cl
InChIInChI=1S/C10H10BrN.ClH/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10;/h1-3,12H,4-6H2;1H
InChIKeyFIAOSYYBNMXBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride (CAS 2197055-67-5): A Halogenated Spirocyclic Indoline Building Block for Drug Discovery and Chemical Biology


7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride (CAS 2197055-67-5) is a spirocyclic compound belonging to the spiro[cyclopropane-1,3'-indoline] class, characterized by a cyclopropane ring fused to an indoline moiety at the 3' position, with a bromine substituent at the 7' position of the indoline ring and formulated as the hydrochloride salt . The spiro[cyclopropane-1,3'-indoline] scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key pharmacophore in several kinase inhibitor programs including Polo-like kinase 4 (PLK4) inhibitors and VEGFR-2 inhibitors, where the cyclopropane linkage confers improved physicochemical, ADME, and pharmacokinetic properties compared to alkene-linked congeners [1]. The 7'-bromo substitution and hydrochloride salt form distinguish this specific compound from other halogenated and positional isomers within the class, making it a targeted synthetic intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why Generic Substitution Fails: Positional Halogen and Salt Form Differentiation in 7'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride Procurement


Within the bromospiro[cyclopropane-1,3'-indoline] isomer family, the bromine substitution position (5' vs. 6' vs. 7') is not interchangeable for SAR-driven medicinal chemistry programs. The 7'-bromo isomer places the halogen at the position ortho to the indoline nitrogen, creating a distinct electronic environment and steric profile that directly influences reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and target binding interactions [1]. Furthermore, the hydrochloride salt form (CAS 2197055-67-5, MW 260.56) differs fundamentally from the free base (CAS 1694042-51-7, MW 224.1) in terms of solubility, hygroscopicity, and handling characteristics, making direct substitution without reformulation or revalidation inappropriate for reproducible experimental outcomes [2]. The spiro[cyclopropane-1,3'-indoline] core itself has demonstrated that cyclopropane-linked analogs exhibit improved physicochemical and pharmacokinetic properties relative to their alkene-linked congeners, meaning that scaffold-level substitution with non-spirocyclic indolines would forfeit these demonstrated advantages [3].

Quantitative Differentiation Evidence: 7'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride vs. Positional Isomers and Scaffold Analogs


Spirocyclic Cyclopropane vs. Alkene Linkage: Improved Physicochemical and Pharmacokinetic Properties in PLK4 Inhibitor Series

In a head-to-head scaffold comparison within a PLK4 inhibitor program, racemic 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones (cyclopropane-linked series) demonstrated PLK4 affinity and antiproliferative activity comparable to their (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one congeners (alkene-linked series), but with meaningfully improved physicochemical, ADME, and pharmacokinetic properties [1]. This scaffold-level differentiation establishes that the spiro[cyclopropane-1,3'-indoline] core is not merely a structural curiosity but confers tangible drug-likeness advantages over the synthetically more accessible alkene-linked indolinones. While the published data are from the 2'-one subseries rather than the reduced indoline, the cyclopropane-to-alkene comparison provides class-level inference that the spirocyclopropane linkage is a critical differentiator [1].

PLK4 kinase inhibition spirocyclic scaffold ADME optimization anticancer drug discovery

Spirocyclopropyl Oxindole Carboxamides as Type III Allosteric VEGFR-2 Inhibitors: Potent Kinase and Cellular Activity

A series of pyrazole-linked spirocyclopropyl oxindole-carboxamides were rationally designed from sunitinib and evaluated for VEGFR-2 inhibition. Compound 15w demonstrated potent VEGFR-2 kinase inhibition (IC50 = 4.34 ± 0.13 μM) and MCF-7 breast cancer cell cytotoxicity (IC50 = 3.87 ± 0.19 μM), with functional validation through HUVEC tube formation inhibition and wound healing migration assays . Although this study evaluated elaborated 2'-oxindole derivatives rather than the simple 7'-bromospiro[cyclopropane-1,3'-indoline] building block, it demonstrates the productive utility of the spirocyclopropyl-indoline core in generating potent kinase inhibitors with promising anticancer activity. The type III allosteric binding mode further distinguishes these compounds from ATP-competitive VEGFR-2 inhibitors .

VEGFR-2 kinase inhibition type III allosteric inhibitor spirocyclopropyl oxindole anti-angiogenesis MCF-7 cytotoxicity

Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Libraries Across Multiple Cancer Cell Lines with SAR Insights

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones were evaluated against five human cancer cell lines (HT-29, DU-145, HeLa, A-549, MCF-7), with many compounds exhibiting IC50 values below 20 μM [1]. Compounds 6b and 6u demonstrated significant activity specifically against DU-145 prostate cancer cells, inducing G0/G1 cell cycle arrest and caspase-3 dependent apoptosis, confirmed by mitochondrial membrane potential measurement and Annexin V-FITC assays [1]. This study provides the most comprehensive publicly available SAR for the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, establishing baseline potency expectations for the class. Notably, the 2'-one oxidation state in these compounds differs from the reduced indoline in 7'-bromospiro[cyclopropane-1,3'-indoline], meaning that the building block's reduced form offers a distinct synthetic entry point for further derivatization [1].

spirooxindole anticancer agents DU-145 prostate cancer apoptosis induction structure-activity relationship

Bromine Substitution at 7' Position: Physicochemical Differentiation from 5'-Bromo and 6'-Bromo Isomers

The three brominated positional isomers of spiro[cyclopropane-1,3'-indoline] (5'-bromo, CAS 1260763-03-8; 6'-bromo, CAS 1379360-39-0; and 7'-bromo, CAS 1694042-51-7 as free base; 2197055-67-5 as hydrochloride) share identical molecular formulas (C10H10BrN, MW 224.1 for free base) but differ fundamentally in the electronic and steric environment of the bromine substituent [1]. The 7'-bromo isomer places the halogen at the position ortho to the indoline NH, creating a unique steric and electronic profile that directly impacts: (i) reactivity in palladium-catalyzed cross-coupling reactions where ortho-substitution influences catalytic cycle kinetics; (ii) the pKa of the indoline NH through through-bond inductive effects; and (iii) the spatial trajectory of any subsequent derivatization at the bromine position relative to the spirocyclic junction . While published experimental logP values for the isomers are not available, the identical molecular formula precludes MW-based differentiation, making positional specificity the primary selection criterion. The hydrochloride salt form (CAS 2197055-67-5) further differentiates this product from the free base (CAS 1694042-51-7), offering advantages in handling, weighing accuracy, and aqueous solubility [1].

positional isomer halogen effect logP physicochemical properties cross-coupling reactivity

Diastereoselective Synthetic Access to Spiro[cyclopropane-1,3'-indoline] Derivatives with Anticancer Potential in A549 Lung Cancer Cells

A recently reported [1+2] annulation method using indolin-2-imines and α-aryl vinylsulfonium salts provides diastereoselective access to spiro[cyclopropane-1,3'-indolin]-2'-imines in 51-95% yields with wide substrate scope and good functional group tolerance [1]. Selected spiro-annulated products exhibited promising anticancer activity against the A549 lung cancer cell line, demonstrating the potential of this scaffold for drug screening applications [1]. The methodology operates under mild conditions and tolerates halogen substituents, suggesting that 7'-bromospiro[cyclopropane-1,3'-indoline] could serve as a viable substrate or intermediate for this synthetic protocol, either directly or following N-protection/oxidation to the corresponding imine or oxindole [1]. This represents a state-of-the-art synthetic methodology for constructing functionalized spiro[cyclopropane-1,3'-indoline] derivatives with demonstrated biological relevance.

diastereoselective synthesis spiro-annulation A549 lung cancer drug screening vinylsulfonium salts

5'-Bromo Spiro[cyclopropane-isatin] Derivative SPR-11: Anticancer Selectivity Against Colorectal Carcinoma with Reduced Normal Cell Toxicity

A closely related brominated spiro[cyclopropane-indolin]-2'-one derivative, SPR-11 (5'-bromo-1'-methyl-2-(4-methylbenzoyl)-3-phenylspiro[cyclopropane-1,3'-indolin]-2'-one), demonstrated an IC50 of 28.17 ± 0.33 μM against HCT116 colorectal cancer cells while exhibiting low toxicity in normal HEK cells (>50 μM), compared to the standard drug doxorubicin which showed IC50 values of 7.18 ± 0.56 μM in HCT116 and 22.31 ± 0.18 μM in HEK cells [1]. Although SPR-11 was four-fold less potent than doxorubicin against the cancer cell line, its superior selectivity index (less toxic to normal cells) highlights the therapeutic potential of brominated spiro[cyclopropane-indoline] derivatives [1]. This finding is directly relevant to 7'-bromospiro[cyclopropane-1,3'-indoline] as a building block, as it establishes that bromine substitution on the spirocyclic indoline scaffold can contribute to cancer-selective cytotoxicity. The 5'-bromo substitution in SPR-11 differs from the 7'-bromo position in the target compound, but the core scaffold and halogen identity are shared, enabling class-level inference [1].

spiro[cyclopropane-isatin] colorectal carcinoma HCT116 cancer selectivity SPR-11

Optimal Application Scenarios for 7'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride in Drug Discovery and Chemical Biology


PLK4 or VEGFR-2 Kinase Inhibitor Lead Optimization: Scaffold-Directed SAR Exploration with 7'-Bromo Building Block

The spiro[cyclopropane-1,3'-indoline] scaffold has been validated in both PLK4 and VEGFR-2 kinase inhibitor programs, where the cyclopropane linkage provides superior ADME/PK properties compared to alkene-linked congeners [1]. 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride is ideally suited as a key synthetic intermediate for generating focused compound libraries via palladium-catalyzed cross-coupling at the 7'-position (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions) to systematically explore vectors extending from the indoline ring. The hydrochloride salt form facilitates accurate weighing and dissolution for parallel synthesis workflows. The 7'-bromo substitution position, being ortho to the indoline nitrogen, provides a distinct trajectory for substituent exploration that is complementary to the 5'- and 6'-positions commonly explored in published SAR studies [2].

Targeted Covalent Inhibitor Design: Bromine as a Synthetic Handle for Electrophilic Warhead Installation

The 7'-bromo substituent can serve as a synthetic precursor for installing acrylamide or other electrophilic warheads via palladium-catalyzed amination or Heck-type reactions, enabling the design of targeted covalent inhibitors (TCIs) built upon the spiro[cyclopropane-1,3'-indoline] scaffold. The conformational rigidity imparted by the spirocyclic cyclopropane junction may pre-organize the warhead for optimal cysteine engagement in the target protein's binding pocket. The demonstrated ability of spiro[cyclopropane-1,3'-indoline] derivatives to induce caspase-3 dependent apoptosis in cancer cells further supports their development as covalent anticancer agents [1].

Chemical Biology Probe Development: Brominated Spirocyclic Indoline as a Photocrosslinking or Affinity Labeling Tool

The bromine atom at the 7'-position can be exploited for photoaffinity labeling (PAL) or as a heavy atom for X-ray crystallographic phasing in target identification studies. The spirocyclic scaffold's rigidity may enhance binding site occupancy and reduce non-specific interactions compared to more flexible indoline derivatives. The successful co-crystallization of spiro[cyclopropane-1,3'-indolin]-2'-one inhibitors with PLK4 (PDB: 4JXF) demonstrates the scaffold's compatibility with structural biology workflows [1]. The hydrochloride salt form ensures reproducible solution preparation for biochemical and biophysical assay development.

Fragment-Based Drug Discovery (FBDD): 7'-Bromospiro[cyclopropane-1,3'-indoline] as a Privileged Fragment with Synthetic Tractability

With a molecular weight of 260.56 (HCl salt) and a spirocyclic three-dimensional architecture, 7'-bromospiro[cyclopropane-1,3'-indoline] hydrochloride fits within fragment library design parameters (MW < 300, cLogP ~2-3 estimated). The compound's demonstrated class-level anticancer activity (IC50 < 20 μM across multiple cell lines for related spiro[cyclopropane-1,3'-indolin]-2'-ones [1]) supports its nomination as a privileged fragment for screening campaigns. The 7'-bromo group provides a clear synthetic growth vector for fragment elaboration upon hit identification.

Quote Request

Request a Quote for 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.